
Ethyl phenylacetate
Overview
Description
Ethyl phenylacetate (CAS 101-97-3), an ester derived from phenylacetic acid and ethanol, is a key aroma compound widely utilized in food and beverage industries for its sweet, honey-like, and floral notes . Structurally, it consists of a phenyl group attached to an ethyl ester backbone, which contributes to its distinct sensory properties. It is synthesized via acid-catalyzed esterification of phenylacetic acid with ethanol or through enzymatic cascades in bioproduction systems . This compound is a critical flavor component in wines, Chinese rice wine (CRW), and distilled spirits like Tibetan Qingke Baijiu, where it enhances fruity and floral complexity . Its production is also linked to microbial activity during fermentation, particularly by Lactobacillus species in grain-based fermentations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenylacetate can be synthesized through several methods:
Esterification of Phenylacetic Acid: This method involves the reaction of phenylacetic acid with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid
Reaction of Benzyl Cyanide: Another method involves the reaction of benzyl cyanide with ethanol and sulfuric acid.
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of phenylacetic acid with ethanol, using sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the product is purified by distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenylacetate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to this compound alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid and ethanol.
Reduction: this compound alcohol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Biocatalysis and Synthesis
Enzymatic Reactions
Ethyl phenylacetate is utilized as a substrate in biocatalytic processes, particularly involving the enzyme-catalyzed synthesis of esters. Research has demonstrated that lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae can effectively catalyze the esterification of phenylacetic acid to produce this compound. This process has shown conversion yields exceeding 50% under optimized conditions, highlighting its potential for producing enantiomerically enriched compounds used in pharmaceuticals .
Case Study: Hydrolysis and Esterification
A study investigated the hydrolysis of this compound using various fungal strains. The results indicated that A. oryzae exhibited superior hydrolytic activity, making it a promising candidate for industrial applications where selective hydrolysis of esters is required . This research underscores the significance of EPA in developing biocatalytic processes for synthesizing chiral intermediates.
Flavoring Agent
Food and Beverage Industry
this compound is widely recognized for its pleasant fruity aroma, making it a valuable flavoring agent in the food and beverage industry. It is commonly found in juices, wines, and desserts, contributing to their aromatic profiles. Research has shown that EPA plays a crucial role in the aroma of various wines, including dessert and sparkling varieties . The compound's sensory characteristics make it an essential ingredient for flavor enhancement.
Pharmaceutical Applications
Potential Therapeutic Uses
this compound has been explored for its potential therapeutic properties. Studies suggest that compounds related to this compound may exhibit biological activities beneficial for health, including antimicrobial properties . The compound's structural similarity to other bioactive esters indicates that it could serve as a lead compound for developing new pharmaceuticals.
Safety and Environmental Impact
Toxicological Assessments
Safety assessments have indicated that this compound poses minimal risk when used within established guidelines in food products. The calculated Margin of Exposure (MOE) for reproductive toxicity endpoints exceeds 100, suggesting a low risk profile . Additionally, environmental evaluations have classified EPA as non-persistent and non-toxic to aquatic life under standard usage conditions.
Research Findings Summary Table
Mechanism of Action
Ethyl phenylacetate can be compared with other esters such as:
Ethyl Acetate: Both are esters, but ethyl acetate has a simpler structure and is commonly used as a solvent in laboratories.
Methyl Butyrate: This ester has a fruity aroma and is used in flavorings and perfumes.
Ethyl Benzoate: Similar to this compound, ethyl benzoate is used in fragrances and has a pleasant aroma.
Uniqueness: this compound is unique due to its specific aromatic profile, which combines sweet, floral, and honey-like notes. This makes it particularly valuable in the fragrance and flavor industries .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl phenylacetate belongs to the ester family, sharing functional groups and synthesis pathways with other aroma-active compounds. Below is a detailed comparison with structurally or functionally related esters:
Structural Analogues: Phenylacetic Acid Derivatives
Key Differences :
- This compound’s ethyl group confers a smoother, sweeter profile compared to mthis compound’s sharper notes.
- Phenethyl acetate, derived from acetic acid, lacks the phenyl group’s complexity, resulting in simpler floral tones .
Functional Analogues: Ethyl Esters of Aliphatic Acids
Key Differences :
- This compound’s phenyl group provides unique floral/honey notes, contrasting with ethyl hexanoate’s tropical fruitiness.
- Ethyl acetate and ethyl lactate contribute bitterness or creaminess, whereas this compound enhances sweetness .
Bioproduction and Sustainability
This compound and related esters (e.g., phenethyl acetate, phenylacetic acid) are increasingly produced via enzymatic cascades from renewable feedstocks like l-phenylalanine (l-Phe) . For example:
- This compound : Synthesized via a five-enzyme cascade from l-Phe, achieving higher purity and sustainability compared to chemical synthesis .
- Phenethyl acetate : Produced through a six-enzyme system, emphasizing green chemistry .
Advantage : Bioproduction avoids harsh acids (e.g., H₂SO₄) and reduces by-products, making it environmentally favorable .
Sensory Interactions
- In Langjiu, this compound interacts synergistically with ethyl hexanoate and ethyl 2-methylbutyrate, amplifying fruity and floral perceptions .
- Its OAV >1 in aged baijiu highlights its role in caramel and aged aromas .
Microbial Correlations
- Lactobacillus species positively correlate with this compound production in fermented grains, linking microbial diversity to flavor complexity .
Industrial Relevance
Biological Activity
Ethyl phenylacetate (EPA) is an organic compound with significant biological activity and applications in various fields, including pharmaceuticals, food science, and biotechnology. This article delves into its biological properties, synthesis, hydrolysis, and implications in different sectors, supported by research findings and case studies.
This compound is an ester formed from phenylacetic acid and ethanol. Its chemical formula is CHO, and it is characterized by a pleasant fruity aroma. The compound is primarily used in the flavoring and fragrance industries due to its sweet scent, reminiscent of honey.
1. Enzymatic Hydrolysis
Research indicates that this compound undergoes hydrolysis catalyzed by various enzymes, particularly carboxylesterases. A study evaluated the hydrolytic activity of mycelium-bound carboxylesterases from Aspergillus oryzae and Rhizopus oryzae. The results showed that A. oryzae exhibited significantly higher hydrolysis rates compared to R. oryzae, with half-life times for hydrolysis being 0.058 hours versus 5.43 hours respectively. This suggests that the enzymatic activity is species-dependent, impacting the efficiency of substrate conversion into phenylacetic acid .
Enzyme Source | Hydrolysis Rate (h) | Half-life (h) |
---|---|---|
A. oryzae | High | 0.058 |
R. oryzae | Lower | 5.43 |
2. Biocatalytic Applications
The biocatalytic potential of this compound has been explored for synthesizing various compounds. For instance, it can be used in the synthesis of diethyl 2-oxo-3-phenylsuccinate through a condensation reaction with diethyl oxalate in the presence of sodium ethanolate . This reaction highlights EPA's utility in producing complex organic molecules.
3. Pharmacological Implications
This compound has been studied for its role in the pharmaceutical industry, particularly concerning its anti-inflammatory properties linked to its derivatives, such as 2-arylpropionic acids. These acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit significant therapeutic effects . The pharmacological activity primarily arises from the (S)-enantiomer of these compounds.
Aglianico del Vulture Wine
A notable case study involves the identification of this compound as a key contributor to the honey-like aroma in Aglianico del Vulture wine. Sensory analysis determined that concentrations above 70 μg/L significantly impacted the wine's sensory profile, potentially compromising its quality . This finding underscores the importance of controlling this compound levels during fermentation processes.
Synthesis and Production
The synthesis of this compound can be achieved through several methods, including:
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis methods for ethyl phenylacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via acid-catalyzed esterification of phenylacetic acid with ethanol. A standard procedure involves refluxing phenylacetic acid, ethanol, and concentrated sulfuric acid (as a catalyst) at controlled temperatures, followed by neutralization and vacuum distillation to isolate the ester . Alternative catalysts, such as rare-earth solid superacids (e.g., SO₄²⁻/TiO₂/La³⁺), can achieve yields up to 89.8% under optimized conditions (4:1 ethanol-to-acid molar ratio, 5-hour reaction time) . Key factors affecting yield include catalyst loading, molar ratios, and reaction time.
Q. How can gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy be optimized for this compound analysis?
- GC : Use a polar stationary phase column (e.g., DB-FFAP) for separation. Sample preparation involves dilution in ethanol or hexane, with injector and detector temperatures set at 250°C and 300°C, respectively. Retention times and calibration curves are critical for quantification .
- NMR : The free-induction decay (FID) signal at 300 MHz provides structural confirmation. Peaks at δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂), and δ 7.2–7.4 ppm (multiplet, aromatic protons) are characteristic. Deuterated chloroform (CDCl₃) is the preferred solvent .
Q. What is the dielectric constant of this compound, and how does it inform solvent selection in material science?
this compound has a dielectric constant (k) of 5.4 at 70°F, measured using capacitance-based instrumentation. This moderate polarity makes it suitable for applications requiring balanced solvation of polar and nonpolar compounds, such as green solvent systems or polymer formulations .
Advanced Research Questions
Q. How can microbial biotransformation be optimized for sustainable this compound production?
Hansenula anomala strains (e.g., HA14) produce this compound via esterification of phenylacetic acid and ethanol. Optimal conditions include:
- Culture : 28°C, 220 rpm agitation, 48-hour seed incubation.
- Substrate : 1 g/L phenylacetic acid and 0.5 g/L ethanol.
- Enzyme activity : Esterifying enzyme activity peaks at pH 6.0–7.0. Under these conditions, yields reach 864 mg/L (171% improvement over baseline strains) .
Q. What methodologies quantify perceptual interactions between this compound and other esters in flavor profiles?
Feller’s additive model evaluates synergistic/antagonistic effects in binary mixtures. For example, this compound paired with ethyl hexanoate shows a detection threshold ratio of 0.10, indicating strong synergy. Experimental thresholds are compared to theoretical values using logistic regression, with GC-O (gas chromatography-olfactometry) and sensory panels validating results .
Q. What reaction mechanisms govern α-arylation using copper(I) enolate complexes derived from this compound?
Copper(I) complexes with phenanthroline ligands catalyze α-arylation of this compound enolates. The enolate (generated via deprotonation with lithium amide) reacts with aryl halides, forming C–C bonds. Spectroscopic characterization (e.g., IR, X-ray diffraction) confirms trigonal planar geometry of the enolate intermediate, critical for regioselectivity .
Q. How can data contradictions in synthesis yields be resolved through mechanistic and analytical validation?
Discrepancies in yields (e.g., 51.6% recovery in lithium amide reactions vs. 89.8% with superacids) arise from side reactions (e.g., diketo ester formation) or incomplete purification. Techniques like GC-MS, Kjeldahl nitrogen analysis, and bis-2,4-dinitrophenylhydrazone derivatization identify byproducts and validate purity .
Q. What role does this compound play in modulating branched ester dynamics during wine malolactic fermentation (MLF)?
MLF with lactic acid bacteria (LAB) increases branched esters (e.g., ethyl 2-methylbutanoate) by 10–200%. This compound remains stable in some strains (e.g., WEC-11) but increases by 12–50% in others (e.g., STEM-12), linked to strain-specific esterase activity. LC-MS/MS quantifies these changes, correlating with sensory outcomes .
Q. Methodological Considerations
Q. What purification techniques ensure high-purity this compound for analytical standards?
- Vacuum distillation : Collect fractions boiling at 113°C (0.38 mm Hg) to isolate this compound from unreacted precursors.
- Liquid-liquid extraction : Sodium carbonate washes remove residual acids, while sodium chloride enhances phase separation.
- Crystallization : Recrystallization from 95% ethanol removes tarry residues, achieving ≥98% purity .
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Chiral catalysts (e.g., BINAP-ligated palladium) enable asymmetric α-arylation of this compound enolates. Enantiomeric excess (ee) is determined via chiral GC or HPLC, with reported ee values >90% for pharmaceutical precursors like barbiturates .
Q. Tables
Table 1. Key Physicochemical Properties of this compound
Property | Value | Method/Reference |
---|---|---|
Dielectric constant (70°F) | 5.4 | Capacitance measurement |
Boiling point | 113°C (0.38 mm Hg) | Vacuum distillation |
Sensory threshold | 73 µg/L | GC-O analysis |
Table 2. Comparative Yields of Synthesis Methods
Method | Catalyst | Yield | Reference |
---|---|---|---|
Acid-catalyzed esterification | H₂SO₄ | 51.6% | |
Rare-earth superacid | SO₄²⁻/TiO₂/La³⁺ | 89.8% | |
Microbial biotransformation | Hansenula anomala HA14 | 864 mg/L |
Properties
IUPAC Name |
ethyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCUDSUACXJJC-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6044353 | |
Record name | Ethyl phenylacetate | |
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Molecular Weight |
164.20 g/mol | |
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Physical Description |
Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey | |
Record name | Ethyl phenylacetate | |
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Boiling Point |
228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Flash Point |
210 °F (99 °F) | |
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Solubility |
In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol) | |
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Density |
1.0333 g/cu cm at 20 °C, 1.027-1.032 | |
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Vapor Density |
5.67 (Air = 1) | |
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Vapor Pressure |
0.06 [mmHg] | |
Record name | Ethyl phenylacetate | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
101-97-3 | |
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Melting Point |
-29.4 °C | |
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Record name | Ethyl phenylacetate | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.